Acibenzolar

概要

説明

Acibenzolar-S-methyl is an organic compound used primarily as a fungicide. It is a synthetic functional analog of salicylic acid and is known for inducing systemic acquired resistance in plants. Unlike traditional fungicides, this compound-S-methyl does not directly kill fungi but instead activates the plant’s natural defense mechanisms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acibenzolar-S-methyl involves the formation of the 1,2,3-benzothiadiazole core through a ring-closure reaction of a thiol onto a diazonium group. One common method starts with methyl 2-chloro-3-nitrobenzoate, which reacts with benzyl mercaptan to form a thioether. This intermediate is then subjected to catalytic hydrogenation using Raney nickel to yield 3-amino-2-benzylthiobenzoic acid methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound-S-methyl is optimized for safety, ease of application, and effective translocation within the crop. The S-methyl thioester derivative is chosen for its favorable properties, including low phytotoxicity and high efficacy in activating plant defenses .

化学反応の分析

Types of Reactions: Acibenzolar-S-methyl undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to its carboxylic acid form.

Transesterification: In the presence of methanol, this compound-S-methyl can undergo transesterification to produce methyl mercaptan.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and a catalyst such as an enzyme.

Transesterification: Requires methanol and a catalyst like sodium methoxide.

Major Products Formed:

Hydrolysis: Produces the carboxylic acid derivative.

Transesterification: Yields methyl mercaptan and the corresponding ester.

科学的研究の応用

Key Applications

-

Disease Management

- ASM has been shown to effectively manage several plant diseases. For instance, it significantly enhanced resistance to bacterial wilt caused by Ralstonia solanacearum in moderately resistant tomato cultivars when applied as a foliar spray .

- In another study, ASM was evaluated for its efficacy against bacterial spot on tomato caused by Xanthomonas spp., demonstrating variable results depending on application rates and frequency .

- Induction of Systemic Acquired Resistance

-

Enhancement of Crop Yield and Quality

- Studies indicate that ASM can improve crop yield by reducing disease incidence, although results can vary based on environmental conditions and specific crop types. For example, while some experiments showed significant reductions in disease severity, others did not demonstrate a clear benefit over traditional treatments .

- Environmental Stress Mitigation

Data Tables

| Application | Pathogen | Effectiveness | Crop Type |

|---|---|---|---|

| Foliar Spray | Ralstonia solanacearum | Enhanced resistance | Tomato |

| Local Application | Plantago asiatica mosaic virus | Suppressed infection | Arabidopsis thaliana |

| Biweekly Application | Xanthomonas spp. | Variable effectiveness | Tomato |

| Combined Treatment | Ozone | Variable protection | Tobacco |

Case Studies

- Tomato Bacterial Wilt Management

- Viral Resistance Induction

-

Field Trials for Bacterial Spot Control

- Field trials conducted over multiple seasons assessed the impact of different application frequencies and rates of ASM on bacterial spot severity in tomato crops. While some trials demonstrated reduced disease severity at higher concentrations, overall efficacy varied significantly across different environmental conditions .

作用機序

Acibenzolar-S-methyl activates the plant’s natural defense system by mimicking the action of salicylic acid. It induces the expression of pathogenesis-related genes and the production of defense-related compounds. The compound works through the systemic acquired resistance pathway, involving key molecular targets such as isochorismate synthase 1 and N-hydroxypipecolic acid .

類似化合物との比較

Salicylic Acid: A natural plant hormone involved in the systemic acquired resistance pathway.

Methyl Jasmonate: Another plant hormone that activates defense responses but through a different signaling pathway.

Uniqueness of Acibenzolar-S-methyl:

This compound-S-methyl stands out due to its unique ability to activate plant defenses without direct toxicity to pathogens, making it a valuable tool in sustainable agriculture and plant research.

生物活性

Acibenzolar-S-methyl (ASM), also known as benzo-1,2,3-thiadiazole-7-carbothioic acid S-methyl ester, is a synthetic plant activator that mimics salicylic acid (SA). It is primarily recognized for its role in inducing systemic acquired resistance (SAR) in plants, enhancing their defense mechanisms against a variety of pathogens. This article reviews the biological activity of ASM, focusing on its mechanisms of action, efficacy against diseases, and relevant case studies.

ASM activates plant defenses through several key processes:

- Induction of Systemic Acquired Resistance (SAR) : ASM triggers local immune responses that are communicated to distal tissues, priming them for enhanced defense against subsequent pathogen attacks. This involves the expression of SAR-related genes and the production of signaling molecules that facilitate systemic defense activation .

- Stomatal Defense Activation : Recent studies have shown that ASM enhances stomatal closure in response to pathogen attack, reducing the entry points for pathogens and limiting infection spread .

- Transcriptional Reprogramming : ASM treatment leads to significant changes in gene expression profiles in treated plants, promoting the synthesis of proteins involved in defense responses. For instance, in apple plants, ASM was found to upregulate genes associated with terpenoid synthesis and lectin production, which are crucial for deterring herbivores and pathogens .

Efficacy Against Plant Diseases

ASM has been evaluated for its effectiveness against various plant diseases:

- Cabbage Bacterial Soft Rot : In trials conducted on cabbage plants infected with Pectobacterium carotovorum (Pcal), ASM significantly reduced disease symptoms and bacterial populations, demonstrating its potential as a sustainable alternative to traditional chemical controls .

- Fungal Infections : Pre-treatment with ASM has been shown to protect cucumber plants from fungal infections caused by Colletotrichum orbiculare. The compound induced rapid expression of SAR genes in upper leaves following initial treatment .

- Scab Control in Pears : A field study indicated that ASM applied at 100 mg a.i./l resulted in an 84% control efficacy against scab disease on Japanese pear leaves .

Case Study 1: Efficacy of ASM on Cabbage

A study explored the effects of ASM on cabbage infected with Pcal. The results indicated that pre-treating plants with ASM led to a significant reduction in disease severity and bacterial counts compared to untreated controls.

| Treatment | Disease Severity (%) | Bacterial Count (CFU/g) |

|---|---|---|

| Control | 75 | 1.2 × 10^7 |

| ASM (100 mg a.i./l) | 30 | 3.5 × 10^6 |

Case Study 2: Impact on Apple Transcriptome

Research involving apple plants treated with ASM revealed substantial transcriptional changes. Key gene families associated with defensive responses were upregulated, suggesting enhanced resistance mechanisms.

| Gene Family | Expression Level (Fold Change) |

|---|---|

| Terpene Synthesis | 5.2 |

| Lectin Family | 3.8 |

Safety and Toxicity

While ASM is generally regarded as safe for use in agricultural settings, toxicity studies have highlighted potential adverse effects at high doses. In animal studies, doses exceeding 800 mg/kg bw/day led to significant health issues such as decreased body weight gain and alterations in blood parameters . Long-term exposure assessments suggest a no-observed-effect level (NOEL) of approximately 10 mg/kg bw/day .

特性

IUPAC Name |

1,2,3-benzothiadiazole-7-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS2/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIHPACLZJDCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

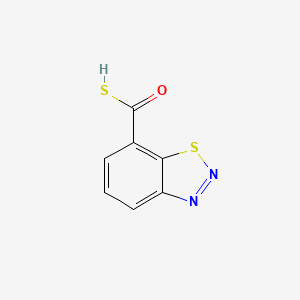

C1=CC(=C2C(=C1)N=NS2)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155187 | |

| Record name | 1,2,3-Benzothiadiazole-7-carbothioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126448-41-7 | |

| Record name | Acibenzolar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126448-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acibenzolar [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126448417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzothiadiazole-7-carbothioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACIBENZOLAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR536JBP4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。